molecular formula C19H20Br2N6O4S B1675890 Macitentan CAS No. 441798-33-0

Macitentan

Número de catálogo: B1675890
Número CAS: 441798-33-0
Peso molecular: 588.3 g/mol
Clave InChI: JGCMEBMXRHSZKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Macitentan es un antagonista dual del receptor de endotelina desarrollado por Actelion Pharmaceuticals. Se utiliza principalmente para el tratamiento de la hipertensión arterial pulmonar (HAP), una condición caracterizada por la presión arterial alta en las arterias de los pulmones. This compound funciona bloqueando los efectos de la endotelina, una sustancia que hace que los vasos sanguíneos se contraigan y provoca un aumento de la presión arterial .

Mecanismo De Acción

Macitentan ejerce sus efectos bloqueando los receptores de endotelina ETA y ETB. La endotelina es un potente vasoconstrictor que se une a estos receptores, lo que lleva a un aumento de los niveles de calcio intracelular y la consiguiente vasoconstricción. Al antagonizar estos receptores, this compound reduce la vasoconstricción y disminuye la presión arterial en las arterias pulmonares .

Aplicaciones Científicas De Investigación

Macitentan tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los antagonistas del receptor de endotelina.

    Biología: Se investiga por sus efectos en las vías de señalización celular y la expresión génica.

    Medicina: Se utiliza principalmente en investigación clínica para el tratamiento de la hipertensión arterial pulmonar. También se está explorando su posible uso en otras enfermedades cardiovasculares.

    Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos que se dirigen a los receptores de endotelina

Análisis Bioquímico

Biochemical Properties

Macitentan interacts with endothelin receptors found in the endothelial cells of blood vessels and smooth muscle . By binding to these receptors, this compound prevents the stimulation of various biochemical reactions that lead to vasculature hypertrophy, inflammation, fibrosis, proliferation, and vasoconstriction .

Cellular Effects

This compound influences cell function by blocking the stimulation of vasculature hypertrophy, inflammation, fibrosis, proliferation, and vasoconstriction . This blockade can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to endothelin receptors on blood vessels and smooth muscle . This binding interaction inhibits the activation of biochemical reactions that lead to vasculature hypertrophy, inflammation, fibrosis, proliferation, and vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to be stable in plasma for about one month when stored at a frozen state . The effects of this compound on cellular function have been studied over time, with the compound showing stability and minimal degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages

Metabolic Pathways

This compound is involved in metabolic pathways where it undergoes oxidative depropylation of the sulfonamide moiety via CYP3A4, 2C8, 2C9, and 2C19 to form the active metabolite M6 . The ethylene glycol moiety undergoes oxidative cleavage via CYP2C9 to the alcohol metabolite M4 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Macitentan se sintetiza a través de un proceso de varios pasos que involucra varias reacciones clave. La síntesis comienza con la preparación de la estructura principal de pirimidina, seguida de la introducción de varios sustituyentes para lograr el compuesto final. Los pasos clave incluyen:

    Formación del Núcleo de Pirimidina: El núcleo de pirimidina se sintetiza a través de una reacción de condensación entre aldehídos y aminas apropiados.

    Bromación: Introducción de átomos de bromo en posiciones específicas en los anillos aromáticos.

    Eterificación: Formación de enlaces de éter a través de reacciones con alcoholes apropiados.

    Formación de Sulfonamida: Introducción del grupo sulfonamida a través de la reacción con cloruros de sulfonilo.

Métodos de Producción Industrial

La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. El proceso se lleva a cabo en reactores grandes con estrictas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

Macitentan sufre varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, así como derivados sustituidos que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Macitentan se compara con otros antagonistas del receptor de endotelina como bosentan y ambrisentan. Si bien los tres compuestos se dirigen a los receptores de endotelina, this compound tiene una mayor selectividad para el receptor ETA y un menor riesgo de hepatotoxicidad en comparación con bosentan. Esto hace que this compound sea una opción preferible para el tratamiento a largo plazo de la hipertensión arterial pulmonar .

Compuestos Similares

Actividad Biológica

Macitentan is a dual endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). Its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile have been extensively studied, providing insights into its biological activity.

This compound selectively inhibits the endothelin-1 (ET-1) receptors, specifically the ET_A and ET_B subtypes. ET-1 plays a significant role in the pathophysiology of PAH by promoting vasoconstriction and vascular remodeling through activation of these receptors. By blocking ET-1 from binding to its receptors, this compound reduces pulmonary vascular resistance and improves hemodynamics in patients with PAH .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

  • Absorption : this compound is absorbed orally, with maximum plasma concentrations (C_max) typically reached around 8 hours post-administration. However, this can extend up to 30 hours at higher doses .
  • Bioavailability : Estimated at 74%, though not experimentally determined .
  • Volume of Distribution : The apparent volume of distribution ranges from 40 to 50 L, indicating extensive tissue distribution .
  • Protein Binding : Over 99% of this compound is bound to plasma proteins, primarily albumin .
  • Metabolism : It is metabolized mainly through oxidative depropylation into an active metabolite (ACT-132577), which has a longer half-life than this compound itself .

Randomized Controlled Trials

This compound's efficacy has been demonstrated in several randomized controlled trials:

  • SERAPHIN Trial : This pivotal study showed that this compound significantly improved health-related quality of life (HRQoL) scores compared to placebo. At six months, patients receiving 10 mg of this compound exhibited improvements in seven out of eight domains measured by the SF-36 questionnaire .
  • MUSIC Trial : Although primarily aimed at idiopathic pulmonary fibrosis (IPF), this trial indicated that long-term exposure to this compound was well tolerated. It also suggested potential benefits in preventing lung fibrosis based on animal models .
  • Meta-analysis : A comprehensive meta-analysis involving seven randomized trials demonstrated that this compound effectively decreased pulmonary vascular resistance (PVR) and improved cardiac index in patients with PAH .

Safety Profile

The safety profile of this compound has been assessed in various studies:

  • Adverse Events : Commonly reported adverse events include dyspnea, nasopharyngitis, and worsening PAH symptoms. In a real-world study involving Korean patients, these events occurred in approximately 5% and 3% of participants, respectively .
  • Long-term Tolerability : Studies have shown that this compound is generally well tolerated over extended periods, with a low incidence of serious adverse effects reported .

Case Study Insights

A case study involving patients with PAH highlighted the significant improvement in exercise capacity and overall functional class after initiating treatment with this compound. Patients reported enhanced quality of life metrics and reduced hospitalization rates due to PAH-related complications.

Summary Table of Key Findings

ParameterValue/Description
MechanismDual ETA/ETB receptor antagonist
BioavailabilityEstimated at 74%
C_max~8 hours (up to 30 hours at higher doses)
Volume of Distribution40-50 L
Protein Binding>99% (primarily albumin)
Common Adverse EventsDyspnea, nasopharyngitis
EfficacySignificant reduction in PVR and improved HRQoL

Propiedades

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCMEBMXRHSZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196063
Record name Macitentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Through complete blockade of tissular endothelin, Actelion-1 is expected to protect tissue from the damaging effect of elevated endothelin, specifically in the cardiovascular system. In pre-clinical studies, Actelion-1 also exhibited effects suggesting that it maintains the integrity of the vascular wall and improves long-term outcome. Accordingly, Actelion-1 may provide therapeutic benefit in a wide range of cardiovascular indications., Macitentan is an antagonist which binds to the endothelin A and B receptors (EA and EB) and blocks signaling from endothelin-1 and -2. Pulmonary arterial hypertension has many different mechanisms which contribute to the development of endothelial dysfunction including elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction. The focus of macitentan's mechanism relates to the role of overexpressed endothelin from the vascular endothelium. Endothelins are released in both a constitutive fashion from secretory vesicles and in response to stimuli via Weibel-Palade storage granules. Endothelins bind to the EA and EB receptors, with endothelins -1 and -2 having more affinity than endothelin-3. Binding to the Gq coupled EA receptor triggers Ca2+ release from the sarcoplasmic reticulum of smooth muscle cells via the phospholipase C (PLC) pathway. Downstream protein kinase C activation may also contribute to increased Ca2+ sensitivity of the contractile apparatus. EA receptor activation is also known to contribute to pulmonary artery smooth muscle cell proliferation. The binding of endothelins to the EB receptors acts in opposition to EA signaling by activating the same PLC cascade in endothelial cells to activate endothelial nitric oxide synthase. The subsequent release of nitric oxide produces vasodilation through the cyclic guanosine monophosphate cascade. Despite the greater presence of EB receptors on endothelial cells, they are still present on smooth muscle cells and may contribute to cell proliferation through the same mechanisms as EA receptors. Macitentan is thought to provide its therapeutic effect primarily via blocking signaling through EA which produces both decreased vasoconstriction via reduced smooth muscle cell contractility and attenuation of the hyperproliferation of smooth muscle cells found in PAH. Blockade of EB is less likely to contribute to a therapeutic effect as this signaling is responsible for the counter-regulatory vasodilatory signal.
Record name Actelion-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Macitentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

441798-33-0
Record name Macitentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441798-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Macitentan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441798330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Macitentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Macitentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MACITENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9K9Y9WMVL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

134-136°C
Record name Macitentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide (200 g; 0.46 mol; see Example 2 or 3) and 5-bromo-2-chloropyrimidine (117 g; 0.60 mol; 1.3 eq) were dissolved in toluene (3 L) and DMF (400 mL). The reaction mixture was warmed up to 50° C. and toluene (approx. 400 mL) was distilled our under reduced pressure. The mixture was cooled to 0° C. and tBuOK (156 g, 3 eq, 1.38 mol) was added portionwise. It was stirred at 20° C. for 1 h. Water (1 L) was added and the pH of the solution was adjusted to 3-5 using 33% aq. HCl. The mixture was heated to 50° C. and the layers were separated. The org. phase was treated with charcoal at 50° C. and filtered over Celite. The filter cake was rinsed with toluene. At 50° C., water (1 L) was added to the org. layer. The layers were separated. The org. layer was concentrated under reduced pressure to a total volume of 1 L and cooled to 0° C. The solid obtained was filtered off. It was rinsed with toluene and MeOH. The crude material was suspended in EA (1 L) and heated to 50° C. 300 mL of EA were distilled out and MeOH (400 mL) was added. The suspension was cooled down to 0° C. The solid was filtered off, rinsed with MeOH and dried under reduced pressure to afford the title compound as a white solid (225 g; 83% yield).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
156 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Macitentan
Reactant of Route 2
Reactant of Route 2
Macitentan
Reactant of Route 3
Reactant of Route 3
Macitentan
Reactant of Route 4
Reactant of Route 4
Macitentan
Reactant of Route 5
Reactant of Route 5
Macitentan
Reactant of Route 6
Reactant of Route 6
Macitentan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.